Cas no 39835-28-4 (5-Nitro-1,2-benzisoxazole)

5-Nitro-1,2-benzisoxazole structure
5-Nitro-1,2-benzisoxazole structure
Product Name:5-Nitro-1,2-benzisoxazole
CAS No:39835-28-4
MF:C7H4N2O3
MW:164.11826133728
MDL:MFCD06659648
CID:311590
PubChem ID:142385
Update Time:2025-11-01

5-Nitro-1,2-benzisoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-Nitro-1,2-benzisoxazole
    • 5-Nitro-1,2-benzoxazole
    • 5-Nitrobenzisoxazole
    • 5-NITROBENZO[D]ISOXAZOLE
    • 5-Nitro-benzo[d]isoxazole
    • C7H4N2O3
    • 5-Nitroindoxazene
    • 5-nitro benzisoxazole
    • TWOYWCWKYDYTIP-UHFFFAOYSA-N
    • STL556596
    • BBL102789
    • FCH853216
    • AB26014
    • ST2412114
    • AX8104961
    • AB0024693
    • W6014
    • S-
    • 5-Nitro-1 pound not2-benzisoxazole
    • CS-W022419
    • AC-27284
    • 39835-28-4
    • J-517852
    • DTXSID00192898
    • SY031940
    • A873553
    • GS-4282
    • FT-0649738
    • CHEMBL313378
    • H5J
    • MFCD06659648
    • SCHEMBL4075158
    • AKOS006292614
    • DB-069882
    • benzisoxazole, 5-nitro
    • MDL: MFCD06659648
    • Inchi: 1S/C7H4N2O3/c10-9(11)6-1-2-7-5(3-6)4-8-12-7/h1-4H
    • InChI Key: TWOYWCWKYDYTIP-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2C=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 164.02200
  • Monoisotopic Mass: 164.02219199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71.8

Experimental Properties

  • Boiling Point: 321.7°C at 760 mmHg
  • PSA: 71.85000
  • LogP: 2.25920

5-Nitro-1,2-benzisoxazole Security Information

5-Nitro-1,2-benzisoxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Nitro-1,2-benzisoxazole Production Method

5-Nitro-1,2-benzisoxazole Suppliers

Amadis Chemical Company Limited
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(CAS:39835-28-4)5-Nitro-1,2-benzisoxazole
Order Number:A873553
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:40
Price ($):269.0
Email:sales@amadischem.com

5-Nitro-1,2-benzisoxazole Related Literature

Additional information on 5-Nitro-1,2-benzisoxazole

Professional Introduction to 5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4)

5-Nitro-1,2-benzisoxazole, identified by the Chemical Abstracts Service Number (CAS No.) 39835-28-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the benzisoxazole class, characterized by a benzene ring fused with an isoxazole ring, which contains a nitro group at the 5-position. The presence of the nitro group introduces electrophilic characteristics, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.

The structural framework of 5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4) imparts distinct reactivity patterns that have been exploited in medicinal chemistry. The nitro group can undergo reduction to an amine or participate in nucleophilic aromatic substitution reactions, while the isoxazole ring provides a scaffold for further functionalization. These attributes make it a valuable building block for designing novel compounds with therapeutic potential.

In recent years, there has been growing interest in exploring the pharmacological properties of benzisoxazole derivatives, particularly those incorporating electron-withdrawing groups like the nitro group. Studies have demonstrated that such modifications can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. The nitro group in 5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4) serves as a key pharmacophore, influencing both the electronic distribution and steric environment of the molecule.

One of the most compelling areas of research involving 5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4) is its potential as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors targeting enzymes involved in inflammatory pathways and cancer metabolism. For instance, recent studies have highlighted its utility in generating analogs with anti-inflammatory effects by modifying the substitution patterns on the benzene ring or introducing additional heterocyclic moieties.

The synthesis of 5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4) typically involves nitration of pre-existing benzisoxazole derivatives or multi-step organic transformations starting from simpler precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for both academic research and industrial applications. These developments have not only improved yield but also minimized waste generation, aligning with modern green chemistry principles.

The biological activity of 5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4) has been extensively evaluated in vitro and in vivo. Preclinical studies have revealed promising results in models of neurological disorders, where benzisoxazole derivatives exhibit neuroprotective and anti-inflammatory effects. The nitro group plays a pivotal role in modulating these activities by influencing redox-sensitive signaling pathways. Additionally, its interaction with metal ions has been explored as a potential therapeutic strategy for neurodegenerative diseases.

In the realm of drug discovery, computational modeling has become indispensable for predicting the behavior of compounds like 5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4). Molecular docking studies have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These computational approaches complement experimental data and accelerate the design process by allowing rapid screening of analogs with optimized properties.

The versatility of 5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4) extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. For example, its derivatives have been investigated as photoactive compounds in organic electronics or as intermediates for synthesizing pesticides with enhanced efficacy and environmental safety profiles.

As our understanding of molecular interactions evolves, so does the potential of compounds like 5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4). Emerging technologies such as high-throughput screening and artificial intelligence-driven drug design are expected to further unlock its therapeutic promise by identifying novel applications and optimizing its pharmacological profile.

In conclusion,5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity patterns make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new possibilities for this molecule,5-Nitro-1,2-benzisoxazole (CAS No. 39835-28-4) is poised to remain at the forefront of innovation in chemical biology and drug development.

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Amadis Chemical Company Limited
(CAS:39835-28-4)5-Nitro-1,2-benzisoxazole
A873553
Purity:99%
Quantity:5g
Price ($):269.0
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